N-(morpholine-4-carbothioyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(morpholine-4-carbothioyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-13(7-6-12-4-2-1-3-5-12)15-14(19)16-8-10-18-11-9-16/h1-5H,6-11H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUQHDFACBWSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(morpholine-4-carbothioyl)-3-phenylpropanamide typically involves the reaction of morpholine with a suitable thiocarbonyl compound, followed by the introduction of the 3-phenylpropanamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(morpholine-4-carbothioyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: The major products are often sulfoxides or sulfones.
Reduction: The major products are typically the corresponding alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include substituted morpholine derivatives or phenylpropanamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(morpholine-4-carbothioyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers or coatings to enhance their properties, such as durability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(morpholine-4-carbothioyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Spirocyclic Thiourea Derivatives ()
Compounds such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) and N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8k) share the 3-phenylpropanamide core but incorporate spirocyclic thiourea systems instead of a morpholine ring.
- Synthesis : These derivatives were synthesized via condensation reactions with yields of 90–100%, highlighting efficient methodologies that could apply to the morpholine analog .
- Physicochemical Properties :
- Biological Activity : The 2-methyl-8-tert-butyl derivative (EC50 = 5.5 μM against coronaviruses) demonstrates that bulky substituents enhance activity, a design principle relevant to optimizing the morpholine analog .
Phenolic Propanamide Derivatives ()
N-(3,4-dihydroxyphenethyl)-3-phenylpropanamide (32) replaces the morpholine-thiourea group with a catechol moiety.
- Solubility: The phenolic hydroxyl groups improve water solubility compared to the morpholine derivative, which may rely on polar aprotic solvents (e.g., ethanol or DMSO) for dissolution.
- Synthetic Yield : 89% yield via demethylation suggests robust synthetic routes for polar analogs, though the morpholine derivative’s carbothioyl group may require specialized thiocarbonylation steps .
Benzothiazole-Based Propanamides ()
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide substitutes the morpholine ring with a nitrobenzothiazole group.
- Applications: Benzothiazole derivatives are known for antimicrobial and anticancer activities, suggesting divergent therapeutic targets relative to morpholine-based compounds .
Halogenated Propanamides ()
3-chloro-N-(4-methylphenyl)propanamide and N-(4-bromophenyl)-3-phenylpropanamide feature halogen substituents.
- Reactivity : The chlorine or bromine atoms enable nucleophilic substitution reactions, a property absent in the morpholine derivative unless modified.
- Pharmaceutical Utility : These compounds serve as intermediates in drug synthesis (e.g., antimalarials or analgesics), whereas the morpholine analog may target protease or kinase inhibition due to thiourea-metal interactions .
Nitro-Substituted Propanamides ()
N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide includes a nitro group and methoxy substituent.
- Stability : High boiling point (519.1°C) and flash point (267.7°C) indicate thermal stability, which may exceed that of the morpholine derivative due to aromatic nitro groups .
- Structural Analysis : The nitro group’s electron-withdrawing effect could reduce basicity compared to the morpholine ring’s tertiary amine.
Biological Activity
N-(morpholine-4-carbothioyl)-3-phenylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds featuring a morpholine ring, which is known for its versatility in drug design. The structural formula can be represented as follows:
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 250.36 g/mol
The presence of the morpholine moiety enhances the compound's lipophilicity and bioavailability, making it suitable for various pharmacological applications.
Morpholine derivatives, including this compound, are known to interact with several biological targets. Research indicates that these compounds can modulate receptors involved in mood disorders, pain management, and neurodegenerative diseases. The mechanisms include:
- Receptor Modulation : Compounds with morpholine rings often exhibit activity at various receptors, including sigma receptors and neurokinin receptors, which are implicated in pain and mood regulation .
- Enzyme Inhibition : Morpholine derivatives have been studied for their ability to inhibit enzymes associated with cancer pathology and neurodegenerative diseases .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
- Antidepressant Effects : In animal models, compounds similar to this compound have shown significant reductions in immobility during forced swim tests, suggesting potential antidepressant properties .
- Anti-inflammatory Activity : Studies indicate that morpholine derivatives can reduce inflammatory responses, making them candidates for treating conditions like arthritis .
- Neuroprotective Effects : Research has highlighted the ability of morpholine-containing compounds to protect against neuronal damage in models of neurodegeneration .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profiles of morpholine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
